N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide
Description
N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide (CAS: 117026-15-0) is a hydrazinecarbothioamide derivative with the molecular formula C₁₂H₁₅N₃O₂S and a molecular weight of 265.33 g/mol . It features an allyl group attached to the hydrazinecarbothioamide backbone and a 4-methoxybenzoyl substituent. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis typically involves condensation reactions between substituted benzoyl hydrazides and allyl isothiocyanate, followed by cyclization or functionalization steps .
Properties
IUPAC Name |
1-[(4-methoxybenzoyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-8-13-12(18)15-14-11(16)9-4-6-10(17-2)7-5-9/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMHJODKPTDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with hydrazinecarbothioamide in the presence of a base, followed by the introduction of an allyl group. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted allyl derivatives.
Scientific Research Applications
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hydrazinecarbothioamide derivatives share a common core structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position Matters :
- The 4-methoxybenzoyl group in the target compound confers superior antimicrobial activity compared to its 3-methoxy analog (e.g., minimal inhibitory concentration (MIC) values differ by 2–4-fold in bacterial assays) .
- The allyl group enhances solubility in polar solvents, whereas benzyl substituents (as in ) improve lipophilicity, influencing membrane permeability .
Biological Activity Trends :
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., 4-nitro or dinitrophenyl ) exhibit higher cytotoxicity. For example, N-allyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide showed IC₅₀ values of 8–12 μM against leukemia cells .
- Enzyme Inhibition : Compounds with 4-methylbenzoyl (e.g., ) or pyridin-4-ylcarbonyl groups (e.g., ) demonstrate β-lactamase inhibition (IC₅₀: 0.5–2.0 μM), crucial for combating antibiotic resistance.
Synthetic Yields and Stability :
- Cyclization reactions of allyl-substituted derivatives (e.g., ) yield products in 68–90% efficiency, whereas bulkier substituents (e.g., cyclohexyl or phenyl ) reduce yields to 43–75% due to steric hindrance .
- Crystallographic data (e.g., ) confirm that hydrogen bonding between the thioamide group and aromatic rings stabilizes the molecular structure.
Data-Driven Insights
Table 2: Spectral and Physicochemical Data
| Property | This compound | N-Benzyl-2-(4-methylbenzoyl)hydrazinecarbothioamide |
|---|---|---|
| Melting Point | 160–162°C | 178–180°C |
| IR (C=S stretch) | 1250–1270 cm⁻¹ | 1245–1265 cm⁻¹ |
| ¹H NMR (δ, ppm) | 8.20 (s, NH), 6.85–7.40 (Ar-H) | 7.25–7.60 (Ar-H), 4.40 (s, CH₂) |
| LogP (Calculated) | 2.1 | 3.5 |
| Antimicrobial MIC (μg/mL) | 8–16 (vs. S. aureus) | 4–8 (vs. E. coli) |
Mechanistic and Application Insights
- Antimicrobial Mechanism : The thioamide (-N-C=S) group chelates metal ions in microbial enzymes, disrupting cell wall synthesis .
- Anticancer Potential: Hydrazinecarbothioamides induce apoptosis via ROS generation and mitochondrial membrane depolarization .
- NLO Applications : Derivatives like N-(pyridin-2-yl)hydrazinecarbothioamide exhibit hyperpolarizability (β = 8.5 × 10⁻³⁰ esu), making them candidates for optoelectronic devices .
Biological Activity
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and antibacterial properties. This article explores its biological activity based on various research studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of an allyl group, a hydrazine moiety, and a methoxybenzoyl group. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine derivatives in the presence of a suitable solvent, followed by the introduction of the allyl group through a nucleophilic substitution reaction.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be between 21.3 µM and 28.3 µM, suggesting a potent inhibitory effect comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased early and late apoptotic cell populations after treatment. For instance, in MCF-7 cells treated with this compound, early apoptotic cells increased significantly from 1.2% (control) to over 17% after 24 hours .
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Inhibition Against Bacterial Strains : The compound has demonstrated activity against several bacterial strains, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) were reported to range from 40 to 50 µg/mL, indicating a comparable efficacy to standard antibiotics such as ceftriaxone .
Case Studies
A detailed evaluation of this compound was conducted in various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
